Cladosporin

Übersicht

Beschreibung

Cladosporin is a naturally occurring fungal metabolite primarily isolated from the endophytic fungus Cladosporium cladosporioides . It is known for its potent antibacterial, antifungal, insecticidal, and anti-inflammatory activities . This compound has also shown significant antiparasitic activity against Plasmodium falciparum, the causative agent of malaria .

Wissenschaftliche Forschungsanwendungen

Cladosporin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Biologie: Es wird verwendet, um die Hemmung der Proteinsynthese in verschiedenen Organismen zu untersuchen.

Medizin: This compound hat sich als potenzielles Mittel gegen Pilze, Bakterien und Parasiten erwiesen.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Proteinsynthese in Zielorganismen spezifisch hemmt . Es erreicht dies durch Bindung an Lysyl-tRNA-Synthetase, ein Enzym, das für die Proteinsynthese entscheidend ist . Diese Hemmung stört die Produktion von Proteinen, die für das Überleben und Wachstum des Zielorganismus notwendig sind, was zu dessen Tod führt .

Wirkmechanismus

Target of Action

Cladosporin, also known as Asperentin, primarily targets the Lysyl-tRNA Synthetase (KRS) . KRS is an enzyme that plays a crucial role in protein synthesis by attaching the amino acid lysine to its corresponding tRNA molecule .

Mode of Action

This compound interacts with its target, KRS, by inhibiting protein synthesis . This specific inhibition of protein synthesis is what gives this compound its potent, nanomolar, antiparasitic activity against both Plasmodium falciparum blood and liver stages .

Biochemical Pathways

The biochemical pathway affected by this compound is the protein synthesis pathway. By inhibiting KRS, this compound disrupts the normal function of this pathway, leading to a decrease in protein production . This disruption can have downstream effects on various cellular processes that rely on protein synthesis.

Pharmacokinetics

It’s known that this compound is a naturally occurring fungal metabolite mainly isolated from the endophytic fungus cladosporium cladosporioides . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its antiparasitic activity. By inhibiting protein synthesis, this compound can effectively kill parasites such as Plasmodium falciparum . Additionally, this compound has shown potent antibacterial, antifungal, insecticidal, and anti-inflammatory activities, as well as plant growth regulatory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s potency can be affected by the presence of other organisms, the pH of the environment, and the temperature . .

Biochemische Analyse

Biochemical Properties

Cladosporin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with lysyl-tRNA synthetase, an enzyme essential for protein synthesis. This compound specifically inhibits the plasmodial lysyl-tRNA synthetase, thereby disrupting protein synthesis in the malaria parasite. This selective inhibition is significant as it demonstrates this compound’s potential as an antimalarial agent . Additionally, this compound has been reported to inhibit spore generation in Penicillium and Aspergillus species, indicating its antifungal properties .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In Plasmodium falciparum, this compound disrupts protein synthesis by inhibiting lysyl-tRNA synthetase, leading to the death of the parasite. In other cells, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s antifungal activity involves the inhibition of spore generation and the uptake of uracil and leucine into Bacillus brevis cells . These effects highlight the compound’s potential as a broad-spectrum antimicrobial agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds specifically to the active site of lysyl-tRNA synthetase in Plasmodium falciparum, preventing the enzyme from catalyzing the attachment of lysine to its corresponding tRNA. This inhibition halts protein synthesis, ultimately leading to the death of the parasite . Additionally, this compound’s antifungal activity is attributed to its ability to inhibit spore generation and disrupt cellular processes in fungi .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation and long-term effects on cellular function have been studied extensively. In vitro studies have shown that this compound maintains its inhibitory activity against Plasmodium falciparum over extended periods, making it a promising candidate for antimalarial drug development

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits potent antiparasitic activity at nanomolar concentrations against Plasmodium falciparum At higher doses, this compound may exhibit toxic or adverse effects It is crucial to determine the optimal dosage that maximizes its therapeutic benefits while minimizing potential toxicity

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. One of the key interactions is with lysyl-tRNA synthetase, where this compound inhibits the enzyme’s activity, disrupting protein synthesis in Plasmodium falciparum . Additionally, this compound’s antifungal activity involves its interaction with enzymes involved in spore generation and cellular metabolism in fungi . These interactions highlight the compound’s potential as a versatile antimicrobial agent.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. In Plasmodium falciparum, this compound is selectively taken up by the parasite, allowing it to exert its inhibitory effects on lysyl-tRNA synthetase . The compound’s distribution within cells and tissues is crucial for its efficacy and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. In Plasmodium falciparum, this compound localizes to the cytoplasm, where it interacts with lysyl-tRNA synthetase and inhibits protein synthesis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Vorbereitungsmethoden

Cladosporin kann in großen Mengen durch Kultivierung von Cladosporium cladosporioides auf einem Hefeextrakt-Saccharose-Medium über sieben Tage hergestellt werden . Der Metabolit ist im Myzel vorhanden und kann leicht mit heißem Chloroform extrahiert werden . Die Struktur von this compound wurde durch spektroskopische Studien ermittelt, darunter Infrarotspektren, Ultraviolett-Absorptionsspektren, Kernmagnetresonanzspektren und Massenspektren .

Analyse Chemischer Reaktionen

Cladosporin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, um neue Verbindungen zu bilden.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind häufig Derivate von this compound mit modifizierten biologischen Aktivitäten .

Vergleich Mit ähnlichen Verbindungen

Cladosporin ist einzigartig in seiner potenten und selektiven Hemmung der Lysyl-tRNA-Synthetase . Ähnliche Verbindungen umfassen:

5′-Hydroxyasperentin: Ein Derivat von this compound mit modifizierten biologischen Aktivitäten.

Cladomarin: Ein weiterer Pilzmetabolit mit antifungalen Eigenschaften.

This compound zeichnet sich durch seine breite Wirkspektren und seine geringe Toxizität für Säugetiere aus, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .

Eigenschaften

IUPAC Name |

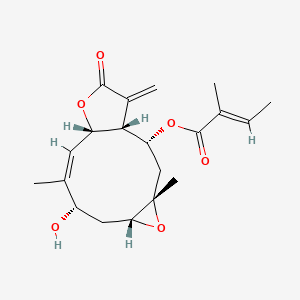

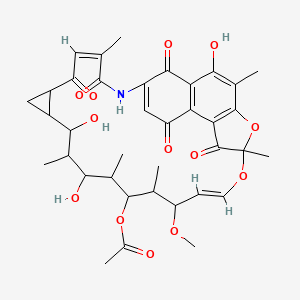

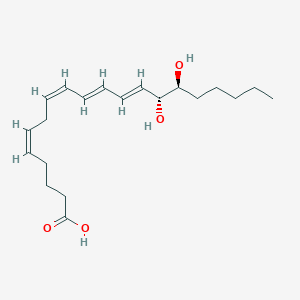

(3R)-6,8-dihydroxy-3-[[(2R,6S)-6-methyloxan-2-yl]methyl]-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O5/c1-9-3-2-4-12(20-9)8-13-6-10-5-11(17)7-14(18)15(10)16(19)21-13/h5,7,9,12-13,17-18H,2-4,6,8H2,1H3/t9-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMKDMUZNBFXKG-ZWKOPEQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(O1)CC2CC3=C(C(=CC(=C3)O)O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@H](O1)C[C@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35818-31-6 | |

| Record name | Cladosporin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35818-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cladosporin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035818316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLADOSPORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81PR0D5FI4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

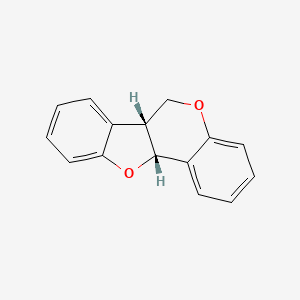

![(1S,2S,3S,4S,5S,6S,8S,9S,13S,16S,17S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B1252732.png)